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Cat. No.: B077418

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopic labeling studies involving tetrairidium
dodecacarbonyl, Irs(CO)12, a key compound in catalysis and organometallic chemistry. While
direct quantitative kinetic data for isotopic exchange on Ira(CO)12 is not extensively available in
the public domain, this document synthesizes existing structural and spectroscopic information
and draws comparisons with its more thoroughly studied Group 9 congeners, tetrarhodium
dodecacarbonyl (Rh4(CO)12) and tetracobalt dodecacarbonyl (Cos(CO)12).

Structural Comparison of Tetranuclear Carbonyl
Clusters

A fundamental factor influencing the dynamics of carbonyl ligand exchange is the molecular
structure of the cluster. Tetraridium dodecacarbonyl exhibits a distinct structure compared to its
rhodium and cobalt analogues.

Feature

Ira(CO)12

Rh4(CO)12

Co04(CO)12

Symmetry

Td[1][2]

Cav[1][2]

Ca[1][2]

Carbonyl Ligands

All terminal[1][2]

9 terminal, 3 bridging

9 terminal, 3 bridging

Metal-Metal Bonding

Tetrahedral core of Ir

atoms[1]

Tetrahedral core of Rh

atoms

Tetrahedral core of Co

atoms
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This structural difference, with Ira(CO)12 possessing only terminal carbonyl ligands, suggests
that the mechanism of isotopic exchange may differ significantly from that of Rha(CO)12 and
Co4(CO)12, which can involve the interchange of terminal and bridging carbonyls. Theoretical
studies suggest that bridged structures are energetically less favorable for iridium compared to
rhodium.[3]

Carbonyl Ligand Fluxionality and Exchange
Mechanisms

Isotopic labeling with 13CO is a powerful technique to probe the dynamics of carbonyl ligand
exchange, often referred to as fluxionality. Variable-temperature nuclear magnetic resonance
(NMR) spectroscopy is a primary tool for these investigations.

While specific activation parameters for CO exchange on Ira(CO)12 are not readily found in the
literature, studies on Rh4(CO)a2 indicate a dynamic process. The proposed "merry-go-round”
mechanism for Rhs(CO)12 involves the concerted movement of carbonyl ligands around the
metal framework.

A DFT study has indicated that all twelve carbonyl groups in Ira(CO)12 are spatially equivalent,
which simplifies its 23C NMR spectrum compared to other tetranuclear carbonyls with multiple
distinct carbonyl environments.[4]

The following diagram illustrates a generalized workflow for an isotopic labeling experiment.
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Experimental Workflow for Isotopic Labeling

Sample Preparation

Dissolve Ira(CO)12 in a suitable solvent (e.g., CDCIs)

l

Introduce 13CO gas into the reaction vessel

Exchange Reaction

Allow isotopic exchange to occur under controlled temperature and pressure

Analysis

Monitor the reaction progress using FT-IR and/or 3C NMR spectroscopy

:

Acquire spectra at different time points to determine exchange kinetics

Click to download full resolution via product page

A generalized workflow for a 3CO isotopic labeling experiment.

Proposed Mechanism of CO Exchange

The mechanism of carbonyl exchange in metal clusters can be either associative (involving the
initial addition of a labeled CO molecule) or dissociative (involving the initial loss of an

unlabeled CO molecule). For Ira(CO)12, with its coordinatively saturated metal centers, a
dissociative mechanism is more likely.
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The following diagram illustrates a simplified dissociative pathway for 13CO exchange.

Dissociative Mechanism for 33CO Exchange on Ira(CO)i2

Ira(CO)12

issociation (rate-determining)

[Ira(CO)11] + CO

ssociation

[Ira(CO)11] + B3CO

oordination

Ira(CO)11(*3CO)

Click to download full resolution via product page
A simplified dissociative pathway for 13CO exchange.

Experimental Protocols

Due to the lack of a specific, detailed published protocol for the isotopic labeling of Ira(CO)iz,
the following represents a generalized procedure based on common practices for handling air-
sensitive metal carbonyls and performing isotopic exchange studies.

Objective: To monitor the exchange of carbonyl ligands on Ira(CO)12 with *3CO using Fourier-
transform infrared (FT-IR) and *3C Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:
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o Tetrairidium dodecacarbonyl (Irs(CO)12)

e 13CO gas (99 atom % 13C)

o Anhydrous, degassed solvent (e.g., chloroform-d, toluene-ds)

o High-pressure NMR tube or a Schlenk flask equipped with a J. Young valve

e FT-IR spectrometer

e NMR spectrometer

Procedure:

o Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a known quantity
of Ira(CO)12 in the chosen deuterated solvent in a high-pressure NMR tube or Schlenk flask.

e 13CO Introduction: Connect the reaction vessel to a vacuum line, evacuate the headspace,
and then introduce a known pressure of 13CO gas.

e Reaction Monitoring:

o FT-IR Spectroscopy: Periodically acquire the IR spectrum of the solution. The appearance
of new C-O stretching bands at lower frequencies will indicate the incorporation of 13CO
into the cluster. The rate of change in the intensities of the 22CO and *3CO bands can be
used to determine the exchange kinetics.

o 13C NMR Spectroscopy: Acquire 13C NMR spectra at various time intervals. The
emergence and increase in the intensity of a new resonance corresponding to the 3C-
labeled carbonyls will be observed.

o Variable-Temperature Studies: To determine the activation parameters (AHT and ASY) for the
exchange process, the experiment can be repeated at different temperatures.

Data Analysis:

The rate constants for the exchange can be determined by fitting the time-dependent changes
in the spectroscopic data (IR absorbance or NMR signal intensity) to an appropriate kinetic
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model. The activation parameters can then be calculated from an Eyring plot of the
temperature-dependent rate constants.

Concluding Remarks

The unique all-terminal carbonyl structure of tetrairidium dodecacarbonyl sets it apart from
its rhodium and cobalt counterparts. This structural distinction strongly suggests a different
landscape for carbonyl ligand dynamics. While direct quantitative data on the isotopic
exchange kinetics of Ira(CO)12 remains elusive in readily accessible literature, the comparative
data from related clusters and the general principles of organometallic reaction mechanisms
provide a framework for understanding its potential behavior. Further experimental studies
employing isotopic labeling are necessary to fully elucidate the kinetics and mechanism of
carbonyl exchange in this important iridium cluster.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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